molecular formula C12H10ClN B1297647 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 40528-00-5

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No. B1297647
CAS RN: 40528-00-5
M. Wt: 203.67 g/mol
InChI Key: GSUKEUPKOXDHCG-UHFFFAOYSA-N
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Description

“9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” is a chemical compound with the molecular formula C12H10ClN . It is used for research purposes .


Synthesis Analysis

The synthesis of “9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” involves a cyclization procedure. A mixture of o-aminobenzoic acid and cyclopentanone is carefully added to POCl3 at an ice bath. The mixture is then heated under reflux for 4 hours, cooled at room temperature, and concentrated to give a slurry .


Molecular Structure Analysis

The molecular structure of “9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” is characterized by a cyclopenta[b]quinoline core with a chlorine atom at the 9-position .


Chemical Reactions Analysis

The chemical reactions involving “9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” are not well-documented in the literature. More research is needed to understand its reactivity and potential applications .


Physical And Chemical Properties Analysis

“9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” has a molecular weight of 203.67 g/mol . It is stored at -20°C . The compound has high GI absorption, is BBB permeant, and is a substrate of P-gp and CYP1A2 .

Scientific Research Applications

Acetylcholinesterase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2,3-Dihydro-1H-cyclopenta[b]quinoline derivatives have been synthesized and assessed for their ability to inhibit acetylcholinesterase . This is significant because acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s disease .
  • Methods of Application: The molecules were synthesized in a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline .
  • Results: Compound 6h (IC50 = 3.65 nM) was found to be the most active . All the synthesized compounds showed comparable activity to tacrine towards acetylcholinesterase (AChE) and lower activity towards butyrylcholinesterase (BChE) .

Antileishmanial Efficacy

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are similar to 2,3-Dihydro-1H-cyclopenta[b]quinoline, were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
  • Methods of Application: The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
  • Results: The results of this study were not specified in the available resources .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
  • Methods of Application: Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
  • Results: Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Antimalarial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Quinoline derivatives have been used extensively in the treatment of malaria .
  • Methods of Application: The specific methods of application were not specified in the available resources .
  • Results: The results of this study were not specified in the available resources .

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Quinoline derivatives have shown anticancer activity .
  • Methods of Application: The specific methods of application were not specified in the available resources .
  • Results: The results of this study were not specified in the available resources .

Fluorescent Sensors

  • Scientific Field: Chemical Engineering
  • Application Summary: 1H-pyrazolo[3,4-b]quinolines, which are similar to 2,3-Dihydro-1H-cyclopenta[b]quinoline, have been used as potential fluorescent sensors .
  • Methods of Application: The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others .
  • Results: The results of this study were not specified in the available resources .

Antimicrobial Drugs

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
  • Methods of Application: Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
  • Results: Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety And Hazards

“9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Irrit. 2 according to the GHS classification . It is recommended to handle it with care, following the safety guidelines provided in the MSDS .

properties

IUPAC Name

9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUKEUPKOXDHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344565
Record name 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

CAS RN

40528-00-5
Record name 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Szymanski, M Markowicz, M Bajda… - Letters in Drug …, 2012 - ingentaconnect.com
In this study we present synthesis and biological evaluation of derivatives of 4-fluorobenzoic acid and 2,3- dihydro-1H-cyclopenta[b]quinoline towards inhibition of acetylcholinesterase (…
Number of citations: 12 www.ingentaconnect.com
P Olszewska, J Szymański, E Mikiciuk-Olasik… - European Journal of …, 2014 - Elsevier
Non-small cell lung cancer accounts for 80–85% of all lung cancer cases and is the leading cause of cancer death indicating inefficient current treatment. Acridine derivatives interact …
Number of citations: 12 www.sciencedirect.com
H Tang, LZ Zhao, HT Zhao, SL Huang… - European journal of …, 2011 - Elsevier
A series of dual binding site acetylcholinesterase (AChE) inhibitors have been designed, synthesized, and tested for their ability to inhibit AChE, butyrylcholinesterase (BChE), AChE-…
Number of citations: 78 www.sciencedirect.com
CX Wang, ZL Zhang, QK Yin, JL Tu… - Journal of Medicinal …, 2020 - ACS Publications
DNA damage response (DDR) pathways are crucial for the survival of cancer cells and are attractive targets for cancer therapy. Bloom syndrome protein (BLM) is a DNA helicase that …
Number of citations: 26 pubs.acs.org
小澤樹夫, 長岡達, 松井雅子, 三谷倫由 - YAKUGAKU ZASSHI, 1957 - jstage.jst.go.jp
Antibacterial activity against Shigella flexneri 2a and Salmonella typhi H 901 W was tested by the serial dilution method with 51 kinds of quinaldine series compounds (I) prepared from 2…
Number of citations: 3 www.jstage.jst.go.jp

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